1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine
Description
Contemporary Significance of Pyrazole (B372694) Architectures in Organic Synthesis
Pyrazole, a five-membered heterocyclic diamine with two adjacent nitrogen atoms, serves as a foundational scaffold in a vast array of organic compounds. Its aromatic nature and the presence of multiple reaction sites make it a versatile building block in organic synthesis. The pyrazole ring is a common feature in many compounds that have shown significance in medicinal chemistry and materials science. The ability to functionalize the pyrazole nucleus at various positions allows for the creation of diverse molecular architectures with tailored properties.
The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the pyrazole ring. These methods often involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. The continuous development of novel synthetic routes to functionalized pyrazoles remains an active area of research, driven by the demand for new molecules with specific biological or material properties.
Chemical Context of Aminated Pyrazole Derivatives
The introduction of an amine functional group to the pyrazole scaffold gives rise to aminated pyrazole derivatives, a class of compounds with significant chemical and biological interest. The amino group can be positioned at various points on the pyrazole ring, leading to isomers with distinct properties. These compounds can act as versatile intermediates in the synthesis of more complex heterocyclic systems.
Aminated pyrazoles are known to participate in a variety of chemical transformations. The amino group can act as a nucleophile, allowing for further functionalization through reactions such as acylation, alkylation, and arylation. This reactivity makes them valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines, which are also important pharmacophores.
Research Landscape and Focus on 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine
Within the broad family of aminated pyrazole derivatives, this compound represents a specific molecule with a unique substitution pattern. This compound features an ethyl group at the 1-position of the pyrazole ring and a 1-aminopropyl group at the 4-position.
Despite the extensive research into pyrazole chemistry, detailed scientific literature and in-depth research findings specifically on this compound are not widely available in the public domain. The majority of available information pertains to its commercial availability as a chemical intermediate, often in its dihydrochloride (B599025) salt form. The CAS number for the dihydrochloride salt is 1306603-57-5. shachemlin.com
The following table summarizes the basic chemical information available for this compound dihydrochloride.
| Property | Value |
| Compound Name | This compound dihydrochloride |
| CAS Number | 1306603-57-5 |
| Molecular Formula | C8H17Cl2N3 |
| Molecular Weight | 226.15 g/mol |
Due to the limited publicly accessible research data, a comprehensive discussion of its synthesis, specific chemical properties, and research applications is not possible at this time. The focus of future research could involve the exploration of synthetic pathways to this compound, characterization of its physicochemical and spectroscopic properties, and investigation into its potential applications.
Structure
3D Structure
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-3-8(9)7-5-10-11(4-2)6-7/h5-6,8H,3-4,9H2,1-2H3 |
InChI Key |
IWEMWEPCPPOTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN(N=C1)CC)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Ethyl 1h Pyrazol 4 Yl Propan 1 Amine
Strategic Approaches to Compound Construction
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine can be achieved through several strategic routes, each with its own set of advantages and considerations. These strategies primarily involve the sequential construction of the substituted pyrazole (B372694) core followed by the elaboration of the propan-1-amine side chain.
Direct Alkylation and Amine Formation Routes
A plausible synthetic strategy involves the direct N-alkylation of a pre-existing pyrazole ring, followed by the introduction and modification of a functional group at the 4-position to form the desired amine. The ethyl group on the pyrazole nitrogen can be introduced by treating a suitable pyrazole precursor with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.
Following the N-ethylation, the focus shifts to the C-4 position. If a suitable precursor with a carbonyl or a group that can be converted to an amine is already present, direct amination or a related transformation can be employed. However, a more common approach involves the introduction of a carbonyl group that can then be converted to the amine.
Reductive Amination Techniques
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. adichemistry.comtaylorandfrancis.com In the context of synthesizing this compound, this technique is a key final step. The immediate precursor for this reaction would be 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one.
The process involves the reaction of the ketone with ammonia (B1221849) or an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. taylorandfrancis.com The selection of the reducing agent and reaction conditions is crucial to ensure the efficient conversion of the imine to the amine without significant side reactions, such as the reduction of the ketone starting material.
| Precursor Ketone | Reagents for Reductive Amination | Product |
| 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one | 1. Ammonia (or NH4OAc) 2. NaBH4 | This compound |
Multi-step Synthetic Sequences for Complex Derivative Formation
The synthesis of this compound is inherently a multi-step process that allows for the construction of various complex derivatives by modifying the synthetic intermediates. A general and versatile multi-step sequence is outlined below:
Pyrazole Ring Formation: The synthesis can begin with the construction of the pyrazole ring itself, for instance, through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648).
N-Ethylation: The pyrazole nitrogen is then ethylated using a suitable ethylating agent.
Formylation at C-4: A formyl group is introduced at the 4-position of the pyrazole ring, typically via the Vilsmeier-Haack reaction, to yield 1-ethyl-1H-pyrazole-4-carbaldehyde.
Chain Elongation: The aldehyde is then converted to a propanone. This can be achieved, for example, by a Grignard reaction with ethylmagnesium bromide to form a secondary alcohol, 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol, followed by oxidation to the corresponding ketone, 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one.
Reductive Amination: The final step is the reductive amination of the ketone to yield the target amine.
This multi-step approach offers flexibility, as different alkyl groups can be introduced at the N-1 position and various modifications can be made to the side chain at the C-4 position.
Precursor Chemistry and Intermediate Transformations
The success of the synthetic strategies described above relies heavily on the efficient preparation and transformation of key precursors and intermediates.
Utilization of Pyrazole-4-carbaldehyde Derivatives
Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of 4-substituted pyrazoles. The Vilsmeier-Haack reaction is a common and effective method for the formylation of pyrazoles at the 4-position. organic-chemistry.org This reaction typically involves the use of a formylating agent such as a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
Once obtained, 1-ethyl-1H-pyrazole-4-carbaldehyde serves as a versatile building block. As mentioned, it can be subjected to a Grignard reaction to extend the carbon chain. The addition of an ethyl Grignard reagent (ethylmagnesium bromide) to the aldehyde would yield 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol. Subsequent oxidation of this secondary alcohol, using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would provide the key ketone intermediate, 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one.
| Intermediate | Transformation | Product |
| 1-ethyl-1H-pyrazole-4-carbaldehyde | 1. EtMgBr 2. H3O+ | 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol |
| 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol | Oxidation (e.g., PCC) | 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one |
Heterocyclic Ring Formation and Functionalization Reactions
The foundational step in many synthetic routes is the construction of the pyrazole ring itself. A classic and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For the synthesis of the target molecule, one could envision starting with a 1,3-dicarbonyl precursor that would lead to a pyrazole with a suitable functional group at the 4-position.
Once the pyrazole ring is formed, various functionalization reactions can be employed. N-alkylation is a common transformation to introduce substituents on the nitrogen atoms of the pyrazole ring. The regioselectivity of N-alkylation can be influenced by the substituents already present on the ring and the reaction conditions. For the synthesis of the title compound, selective ethylation at the N-1 position is required.
Methodological Advancements in Reaction Conditions and Catalysis
Recent progress in the synthesis of 4-aminoalkyl-pyrazoles, including this compound, has been driven by the development of more sophisticated catalytic systems and the optimization of reaction conditions. These advancements primarily address the crucial step of converting a C4-functionalized pyrazole, such as a pyrazole-4-carbaldehyde, into the desired aminoalkyl derivative. The most prominent and versatile method for this transformation is reductive amination.
Reductive amination of a carbonyl compound, in this case, 1-ethyl-1H-pyrazole-4-carbaldehyde, with an appropriate nitrogen source, is a highly effective strategy for forming the C-N bond. organic-chemistry.org This process typically involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. organic-chemistry.org The efficiency and selectivity of this reaction are highly dependent on the choice of reducing agent and catalyst.
Historically, reductive aminations often relied on harsh conditions and stoichiometric, less selective reducing agents. However, modern methodologies have seen a shift towards milder conditions and catalytic approaches, enhancing functional group tolerance and improving yields. frontiersin.orgresearchgate.net Catalysts based on both noble and non-noble metals have been extensively studied. For instance, platinum-based catalysts have demonstrated high efficacy in the reductive alkylation of nitroarenes, a related transformation. nih.gov More recently, for reasons of cost and sustainability, significant research has been directed towards developing catalysts based on non-noble metals such as nickel, cobalt, copper, and iron. nih.gov
The choice of reducing agent is also critical. While catalytic hydrogenation (using H₂) is a common method, transfer hydrogenation offers a practical alternative, employing hydrogen donors like formic acid or isopropanol. frontiersin.org Hydride reagents, particularly selective ones like sodium triacetoxyborohydride (STAB), have become widely used for their mildness and broad functional group compatibility in the reductive amination of aldehydes and ketones. organic-chemistry.org
The table below summarizes various catalytic systems and reaction conditions that have been applied to the reductive amination of aldehydes, which are analogous to the synthesis of the target compound from its carbaldehyde precursor.
| Catalyst System | Reducing Agent/Hydrogen Source | Substrate Scope | Key Advantages |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ or Ammonium Formate | Aromatic and Heterocyclic Aldehydes | High efficiency, widely available. |
| Platinum-based Catalysts | H₂ | Broad, including nitro compounds as amine precursors. nih.gov | High selectivity and yield. nih.gov |
| Raney Nickel (Ra-Ni) | H₂ | Aliphatic and Aromatic Aldehydes | Cost-effective non-noble metal catalyst. |
| Supported Gold (Au) or Silver (Ag) Nanoparticles | Formic Acid or H₂ | Tolerant of sensitive functional groups like bromoarenes. nih.gov | High selectivity under mild conditions, suitable for flow chemistry. frontiersin.org |
| Cobalt or Iron-based Nanoparticles | H₂ or Formic Acid/Et₃N | Wide range of aldehydes and nitro compounds. frontiersin.org | Sustainable and earth-abundant metal catalysts. nih.gov |
| Iridium Complexes (e.g., [Cp*IrCl₂]₂) | Formate Salts | Direct reductive amination of ketones. | High activity for transfer hydrogenation. |
| None (Stoichiometric Reagent) | Sodium Triacetoxyborohydride (STAB) | Broad scope of aldehydes, ketones, and amines. organic-chemistry.org | Very mild, highly selective, excellent functional group tolerance. organic-chemistry.org |
An alternative, though less direct, synthetic route involves a Henry reaction between 1-ethyl-1H-pyrazole-4-carbaldehyde and nitroethane. This would yield a nitroalkene intermediate after dehydration, which can then be reduced to the target amine. This multi-step sequence requires careful optimization of each step, from the base-catalyzed condensation to the final reduction of the nitro group, for which various catalytic systems (e.g., Pd/C, Ra-Ni with H₂) are also effective.
Structural Characterization and Elucidation of 1 1 Ethyl 1h Pyrazol 4 Yl Propan 1 Amine
Spectroscopic Analysis for Molecular Identification
Spectroscopic analysis is fundamental to elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.
NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H NMR and the chemical shifts in ¹³C NMR, the precise arrangement of atoms in 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine can be deduced.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment in the molecule. The ethyl group attached to the pyrazole (B372694) nitrogen would exhibit a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group. The two protons on the pyrazole ring are in different electronic environments and would appear as singlets. The protons of the propan-1-amine side chain would show more complex splitting patterns, with the methine proton (-CH) adjacent to the amine appearing as a triplet, the adjacent methylene (-CH₂) protons as a sextet, and the terminal methyl (-CH₃) protons as a triplet. The amine (-NH₂) protons typically appear as a broad singlet.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrazole H-3 | ~7.5 | Singlet |
| Pyrazole H-5 | ~7.4 | Singlet |
| N-CH₂ (Ethyl) | ~4.1 | Quartet |
| CH-NH₂ (Propyl) | ~3.5 | Triplet |
| CH₂ (Propyl) | ~1.7 | Sextet |
| N-CH₂-CH₃ (Ethyl) | ~1.4 | Triplet |
| CH₂-CH₃ (Propyl) | ~0.9 | Triplet |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-5 | ~138 |
| Pyrazole C-3 | ~128 |
| Pyrazole C-4 | ~118 |
| CH-NH₂ (Propyl) | ~55 |
| N-CH₂ (Ethyl) | ~45 |
| CH₂ (Propyl) | ~30 |
| N-CH₂-CH₃ (Ethyl) | ~15 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the primary amine, the pyrazole ring, and the aliphatic alkyl chains. The primary amine group is particularly diagnostic, showing two distinct N-H stretching bands. spcmc.ac.inorgchemboulder.commsu.edu
Predicted IR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric Stretch | 3400 - 3330 | Medium |
| Primary Amine (N-H) | Symmetric Stretch | 3330 - 3250 | Medium |
| Aliphatic (C-H) | Stretch | 2960 - 2850 | Strong |
| Primary Amine (N-H) | Scissoring (Bend) | 1650 - 1580 | Medium-Strong |
| Pyrazole Ring (C=N, C=C) | Stretch | 1600 - 1470 | Medium-Variable |
| Aliphatic (C-H) | Bend | 1465 - 1370 | Medium |
| Aliphatic Amine (C-N) | Stretch | 1250 - 1020 | Medium-Weak |
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. According to the nitrogen rule, a compound with an odd number of nitrogen atoms, like this compound (C₈H₁₅N₃), will have an odd nominal molecular weight (153 g/mol ) and thus an odd m/z value for its molecular ion [M]⁺. whitman.edujove.com
The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comopenochem.orglibretexts.org For this molecule, α-cleavage would involve the loss of an ethyl radical from the propyl side chain, leading to a resonance-stabilized iminium cation. This fragment is often the base peak in the spectrum. Other significant fragmentations include the loss of the entire propyl-amine side chain and cleavage of the pyrazole ring. rsc.org
Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 153 | [C₈H₁₅N₃]⁺ | Molecular Ion [M]⁺ |
| 124 | [C₆H₁₀N₃]⁺ | Loss of ethyl radical (•C₂H₅) via α-cleavage |
| 96 | [C₅H₈N₂]⁺ | Cleavage of C-C bond adjacent to the ring |
| 95 | [C₅H₇N₂]⁺ | Loss of propan-1-amine side chain |
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically involving π-electrons in conjugated systems. The pyrazole ring in this compound contains a conjugated π-system that is expected to absorb UV radiation. The absorption maximum (λmax) is anticipated to occur in the range typical for substituted pyrazoles, corresponding to π → π* electronic transitions. nih.govresearchgate.net The presence of alkyl and amino substituents generally causes a small bathochromic (red) shift compared to the parent pyrazole heterocycle.
Predicted UV-Vis Absorption
| Transition | Predicted λmax (nm) | Solvent |
|---|
Crystallographic Studies
While spectroscopic methods elucidate the molecular structure, X-ray crystallography provides definitive proof of the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction analysis would provide the precise three-dimensional structure of this compound. Although specific crystallographic data for this exact compound is not publicly available, analysis of similar pyrazole derivatives allows for a reliable prediction of its solid-state characteristics. nih.govbohrium.comresearchgate.net
The pyrazole ring is expected to be essentially planar. The molecule would likely crystallize in a common crystal system such as monoclinic or orthorhombic. spast.org A crucial feature of the crystal packing would be intermolecular hydrogen bonding. The primary amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···N bonds with the nitrogen atoms of the pyrazole rings of adjacent molecules. These interactions would link the molecules into chains, layers, or a more complex three-dimensional network, significantly influencing the crystal's stability and physical properties.
Predicted Crystallographic Data
| Parameter | Predicted Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Key Structural Feature | Planar pyrazole ring |
| Intermolecular Forces | N-H···N hydrogen bonding |
Elemental Compositional Verification
The elemental composition of a novel compound is a fundamental characteristic that validates its molecular formula. For this compound, this verification is crucial for confirming its structure and purity. Elemental analysis is a widely utilized technique in the characterization of newly synthesized organic molecules, including various pyrazole derivatives, providing quantitative information on the percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. researchgate.netnepjol.infomdpi.comresearchgate.net
While specific experimental elemental analysis data for this compound is not extensively detailed in publicly available research literature, the theoretical elemental composition can be calculated from its molecular formula, C₈H₁₅N₃. shachemlin.com This theoretical data serves as a critical reference for researchers to compare against experimental results obtained from techniques such as combustion analysis.
The calculated elemental composition of this compound is presented in the table below.
Table 1. Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.011 | 96.088 | 62.70 |
| Hydrogen | H | 1.008 | 15.120 | 9.87 |
| Nitrogen | N | 14.007 | 42.021 | 27.43 |
| Total | C₈H₁₅N₃ | 153.229 | 100.00 |
In the broader context of pyrazole chemistry, research articles on related compounds consistently report the use of elemental analysis to confirm their proposed structures. researchgate.netnepjol.infomdpi.com For instance, the synthesis of other novel pyrazole derivatives is often accompanied by elemental analysis data, where the experimentally found percentages of C, H, and N are shown to be in close agreement with the calculated values, typically within a ±0.4% margin of error, which is the standard for confirming the structure of a synthesized compound. This alignment between theoretical and experimental values is a cornerstone of structural elucidation in synthetic chemistry.
Therefore, for this compound, any future synthesis and characterization would be expected to yield elemental analysis results that correspond closely to the theoretical percentages outlined in Table 1, thereby verifying its elemental composition and confirming the successful synthesis of the target molecule.
Chemical Reactivity and Reaction Mechanisms of 1 1 Ethyl 1h Pyrazol 4 Yl Propan 1 Amine
Aminic Group Reactivity
The primary amine group (-NH₂) attached to the propyl chain is the most reactive site for many chemical transformations due to the lone pair of electrons on the nitrogen atom, which makes it both nucleophilic and basic.
As a potent nucleophile, the primary amine can readily participate in nucleophilic substitution reactions with various electrophiles. This reactivity is fundamental for creating more complex derivatives.
N-Alkylation: The amine can be alkylated by reacting with alkyl halides. This reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. While direct alkylation can lead to mixtures of mono-, di-, and even tri-alkylated products, regioselective alkylation can be achieved under controlled conditions. For instance, selective alkylation of secondary amino groups in the presence of primary aromatic amines on a pyrazole (B372694) scaffold has been demonstrated, highlighting the nuanced reactivity that can be exploited. acs.org
N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides yields amide derivatives. This is a common transformation for primary amines. The reaction is typically fast and exothermic. In related pyrazole compounds, the conversion of amino groups to amides is a well-established synthetic step. researchgate.net This transformation is often used to protect the amine or to introduce new functional moieties.
The table below summarizes typical nucleophilic substitution reactions involving amine groups on pyrazole scaffolds.
| Reaction Type | Electrophile | Product Type | Typical Conditions |
| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |
| N-Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Pyridine), Solvent (e.g., DCM) |
The aminic group imparts basic properties to the molecule. The lone pair on the nitrogen atom can accept a proton from an acid, forming a propylaminium salt. Pyrazole itself is a weak base (pKa of the conjugate acid is approximately 2.5), while aliphatic amines are significantly more basic (pKa of a typical propylaminium ion is around 10.7). wikipedia.org Therefore, in the presence of an acid, the exocyclic primary amine will be preferentially protonated over the nitrogen atoms of the pyrazole ring. nih.gov The consideration of a compound's ionization state (pKa) is crucial as it profoundly affects its physicochemical properties and interactions in various environments. nih.gov
The basicity of the amine allows for the formation of stable salts, such as the dihydrochloride (B599025) salt of the title compound, by reaction with acids like hydrochloric acid.
Primary amines undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. This reaction is typically reversible and often catalyzed by acid or base. The formation of imines from pyrazole-containing amines is a versatile method for synthesizing more complex structures. ijarse.comorganic-chemistry.org
The general mechanism for this carbonyl condensation is a two-step process involving nucleophilic addition followed by dehydration. libretexts.orglibretexts.orgpressbooks.pub
| Carbonyl Reactant | Intermediate | Product |
| Aldehyde (R'-CHO) | Hemiaminal | Aldimine (Schiff Base) |
| Ketone (R'₂C=O) | Hemiaminal | Ketimine (Schiff Base) |
Pyrazole Ring System Reactivity
The 1,4-disubstituted pyrazole ring in 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine is an aromatic system. Its reactivity is influenced by the two adjacent nitrogen atoms, which affect the electron density distribution around the ring.
Pyrazole rings are generally considered stable and resistant to oxidation due to their aromaticity. pharmaguideline.com However, the ring can undergo oxidation under specific conditions, and the side chains are also susceptible to oxidative transformation.
Side-Chain Oxidation: The alkyl groups on the pyrazole ring, including the ethyl group at the N1 position and the aminopropyl group at the C4 position, can be oxidized under stronger conditions. For instance, the electrooxidation of pyrazoles with a hydroxyethyl (B10761427) group has been shown to convert the side chain into a carboxylic acid moiety. researchgate.net
Ring Oxidation and Opening: While uncommon, oxidative cleavage of the pyrazole ring can occur with potent oxidizing agents, leading to novel acyclic products. researchgate.netacs.org For example, the oxidation of 1H-pyrazol-5-amines with reagents like iodosobenzene (B1197198) diacetate (PIDA) can result in ring-opening to form 3-diazenylacrylonitrile derivatives. researchgate.net Oxidative dehydrogenative coupling of aminopyrazoles can also lead to the formation of azo compounds under specific catalytic conditions. mdpi.comnih.gov The specific outcome is highly dependent on the substitution pattern of the pyrazole and the reaction conditions employed. researchgate.net
The following table details findings on the oxidation of various pyrazole derivatives.
| Starting Material | Oxidizing Agent(s) | Product(s) | Reference |
| 1H-Pyrazol-5-amines | PhIO | 3-Diazenylacrylonitrile derivatives | researchgate.net |
| Pyrazol-5-amines | TBHP, I₂ | Azopyrroles | nih.gov |
| 1-(2-hydroxyethyl)pyrazole | NiO(OH) electrode | Pyrazole-1-acetic acid | researchgate.net |
The aromatic pyrazole ring is generally resistant to reduction under mild chemical conditions. pharmaguideline.com
Catalytic Hydrogenation: The reduction of the pyrazole ring typically requires catalytic hydrogenation under pressure, often using catalysts like palladium on carbon (Pd/C). rrbdavc.org This process can proceed in a stepwise manner, first reducing the pyrazole to a pyrazoline (dihydropyrazole) and then further to a pyrazolidine (B1218672) (tetrahydropyrazole). rrbdavc.orgambeed.com The complete saturation of the ring disrupts its aromaticity. The development of efficient catalysts, including those based on manganese coordinated with pyrazole ligands, has advanced the field of transfer hydrogenation for various functional groups, although the reduction of the pyrazole ring itself remains challenging. rsc.orgrsc.org
Selective Reduction: It is often possible to selectively reduce other functional groups within the molecule without affecting the pyrazole ring. For example, nitro groups attached to a pyrazole ring can be reduced to amino groups while leaving the heterocyclic core intact.
| Reaction Type | Catalyst | Product | General Conditions |
| Catalytic Hydrogenation | Pd/C, PtO₂ | Pyrazoline, Pyrazolidine | H₂ gas, pressure, various solvents |
| Transfer Hydrogenation | Mn-pyrazole complex | N/A (typically for other functional groups) | H-donor (e.g., isopropanol), base |
Electrophilic and Nucleophilic Aromatic Substitution Considerations
The chemical behavior of this compound in aromatic substitution reactions is dictated by the intrinsic electronic properties of the pyrazole ring and the influence of its substituents: the N1-ethyl group and the C4-(propan-1-amine) group. While no specific experimental data for this compound is publicly available, a detailed theoretical analysis based on established principles of heterocyclic chemistry can provide significant insights into its expected reactivity.
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring is an aromatic, five-membered heterocycle with two adjacent nitrogen atoms. It is considered a π-excessive system, making it generally reactive towards electrophiles. nih.govnih.gov In an unsubstituted pyrazole, the position of electrophilic attack is predominantly C4. nih.govpharmaguideline.comscribd.com This is because the transition states for attack at C3 and C5 are significantly destabilized by the proximity of the electron-withdrawing pyridine-like nitrogen atom. researchgate.netrrbdavc.org
Influence of Substituents:
The reactivity of the pyrazole ring in this compound is modulated by its two substituents.
N1-Ethyl Group: The ethyl group at the N1 position is an alkyl group, which acts as a weak electron-donating group (EDG) through an inductive effect (+I). This effect slightly increases the electron density of the pyrazole ring, thus activating it for electrophilic attack compared to an N-unsubstituted pyrazole.
C4-(Propan-1-amine) Group: The propan-1-amine substituent at the C4 position is a powerful activating group. The primary amine has a lone pair of electrons on the nitrogen atom that can be donated into the aromatic system through resonance (+M effect), significantly increasing the ring's nucleophilicity. assets-servd.hostlibretexts.org This makes the molecule substantially more reactive towards electrophiles than simple N-alkylpyrazoles.
Predicted Reactivity and Regioselectivity:
The C4 position, the most reactive site in a simple pyrazole, is already occupied. Therefore, any subsequent electrophilic substitution must occur at either the C3 or C5 position. The powerful activating C4-(propan-1-amine) group will direct incoming electrophiles to its adjacent positions, which are C3 and C5. Both positions are electronically activated by the C4-substituent, overcoming their inherent deactivation relative to the C4 position in an unsubstituted ring. It is expected that a mixture of C3 and C5 substituted products would be formed, with the precise ratio potentially influenced by steric hindrance from the N1-ethyl group and the C4-propan-1-amine side chain.
The strong activation provided by the C4-(propan-1-amine) group suggests that the compound will undergo electrophilic aromatic substitution reactions under milder conditions than those required for less activated pyrazoles.
The following table summarizes the predicted outcomes for common electrophilic aromatic substitution reactions.
| Reaction Type | Typical Reagents | Predicted Reactivity | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | High | 1-(1-ethyl-3-nitro-1H-pyrazol-4-yl)propan-1-amine and 1-(1-ethyl-5-nitro-1H-pyrazol-4-yl)propan-1-amine |
| Halogenation | Br₂ in H₂O or CCl₄ | High | 1-(3-bromo-1-ethyl-1H-pyrazol-4-yl)propan-1-amine and 1-(5-bromo-1-ethyl-1H-pyrazol-4-yl)propan-1-amine |
| Sulfonation | Fuming H₂SO₄ | High | 1-ethyl-4-(1-aminopropyl)-1H-pyrazole-3-sulfonic acid and 1-ethyl-4-(1-aminopropyl)-1H-pyrazole-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Moderate to High | 1-(3-acyl-1-ethyl-1H-pyrazol-4-yl)propan-1-amine and 1-(5-acyl-1-ethyl-1H-pyrazol-4-yl)propan-1-amine |
Note: The amine group in the C4 substituent may react with strong acids and electrophiles, potentially requiring a protecting group strategy for successful ring substitution.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings like pyrazole. encyclopedia.pub The π-excessive nature of the ring system disfavors the initial attack by a nucleophile. Such reactions typically require the presence of strong electron-withdrawing groups (EWGs) to reduce the electron density of the ring and stabilize the negatively charged Meisenheimer intermediate. encyclopedia.pub
Influence of Substituents:
The substituents on this compound are both electron-donating.
N1-Ethyl Group (+I effect): Increases ring electron density.
C4-(Propan-1-amine) Group (+M, +I effect): Strongly increases ring electron density.
These groups make the pyrazole ring even more electron-rich than it already is, thereby strongly deactivating it towards nucleophilic attack. The positions that are typically susceptible to NAS in activated pyrazoles (C3 and C5) are rendered highly resistant to attack by the presence of these EDGs. nih.govresearchgate.net
Predicted Reactivity:
It is predicted that this compound will be highly unreactive towards nucleophilic aromatic substitution under standard conditions. For a reaction to occur, a leaving group (such as a halide) would need to be present on the ring, and even then, the strongly activating nature of the existing substituents would likely prevent the reaction.
The following table summarizes the predicted unreactivity of the compound towards nucleophilic aromatic substitution.
| Reaction Condition | Typical Nucleophile | Leaving Group (Hypothetical) | Predicted Reactivity |
| Alkoxide Substitution | NaOR | Halogen at C3 or C5 | Very Low / No Reaction |
| Amine Substitution | R₂NH | Halogen at C3 or C5 | Very Low / No Reaction |
| Thiolate Substitution | NaSR | Halogen at C3 or C5 | Very Low / No Reaction |
Computational and Theoretical Investigations of 1 1 Ethyl 1h Pyrazol 4 Yl Propan 1 Amine
Quantum Chemical Studies
Quantum chemical studies delve into the electronic structure and intrinsic properties of a molecule. Methods like DFT are employed to calculate molecular orbitals, electrostatic potentials, and conformational energies, which together build a comprehensive picture of the molecule's characteristics.
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. nih.govnih.gov
A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For pyrazole (B372694) derivatives, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attacks, respectively.
In analogous pyrazole-carboxamide compounds, DFT calculations at the B3LYP/6-31G* level have shown HOMO energies ranging from -5.37 to -5.67 eV and LUMO energies from -1.13 to -1.79 eV. jcsp.org.pk For 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the nitrogen atom of the amine group, making these the primary sites for electrophilic attack. The LUMO is anticipated to be distributed across the pyrazole ring system. The presence of the electron-donating ethyl and aminopropyl groups would be expected to raise the HOMO energy level, potentially making the molecule more susceptible to oxidation compared to unsubstituted pyrazole. jcsp.org.pk
Table 1: Representative Frontier Orbital Energies of Analogous Pyrazole Derivatives
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Pyrazole-Carboxamides | -5.44 | -1.21 | 4.23 | jcsp.org.pk |
| Aminopolynitropyrazoles | Varies with substitution | Varies with substitution | ~3.87 | nih.govedu.krd |
This interactive table provides representative values from computational studies on various pyrazole derivatives to approximate the electronic properties of this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map is predicted to show the most negative potential (red/yellow regions) concentrated around the pyridine-like nitrogen atom (N2) of the pyrazole ring and the nitrogen atom of the propan-1-amine side chain. These areas represent the primary sites for hydrogen bond acceptance and interaction with electrophiles. researchgate.net Conversely, the most positive potential (blue regions) is expected to be located around the hydrogen atoms of the amine group and the hydrogen atoms attached to the pyrazole ring and alkyl chains. These sites are favorable for interactions with nucleophiles and hydrogen bond donors. nih.gov Understanding these electrostatic features is critical for predicting non-covalent interactions in molecular recognition, such as ligand binding to a protein.
Tautomerism of the Pyrazole Ring: Tautomerism is a significant feature of unsubstituted or N-H pyrazoles, where a proton can migrate between the two nitrogen atoms (N1 and N2), leading to an equilibrium between different tautomeric forms. nih.govfu-berlin.de However, in this compound, the presence of the ethyl group at the N1 position precludes this type of annular prototropic tautomerism. The substitution at N1 "fixes" the tautomeric form, meaning the molecule exists as a single, stable N1-ethyl regioisomer. nih.gov This structural rigidity is an important feature, as it removes the complexity of multiple tautomers co-existing in solution, simplifying its interaction profile in a biological context.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a ligand (in this case, this compound) might interact with and bind to the active site of a macromolecular target, such as a protein or enzyme. ijpbs.com
The pyrazole scaffold is a common feature in many biologically active compounds, particularly protein kinase inhibitors. mdpi.com Docking studies on a wide range of pyrazole derivatives have shown their potential to bind to the ATP-binding site of various kinases. nih.govnih.gov The this compound molecule possesses key structural features that suggest it could act as a competitive inhibitor for such targets.
Key predicted interactions include:
Hydrogen Bonding: The amine group (-NH2) on the propan-1-amine side chain is a primary hydrogen bond donor. The pyridine-like nitrogen (N2) of the pyrazole ring is a strong hydrogen bond acceptor. These groups can form crucial interactions with amino acid residues in a protein's active site. mdpi.com
Hydrophobic Interactions: The ethyl group and the propyl chain, along with the surface of the pyrazole ring, can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. researchgate.net
Based on these features, this compound can be predicted to have affinity for targets that possess binding sites with both hydrogen-bonding and hydrophobic character, a common feature of kinase active sites.
The characterization of a binding mode involves identifying the specific amino acid residues that interact with the ligand and the geometry of these interactions. Molecular docking simulations of pyrazole-based inhibitors in kinase active sites frequently reveal a conserved binding pattern. nih.govresearchgate.net
A plausible binding mode for this compound within a typical kinase ATP-binding site would involve the pyrazole ring acting as a central scaffold. The N2 atom of the pyrazole ring could form a hydrogen bond with backbone amides in the "hinge region" of the kinase, an interaction that mimics the binding of the adenine (B156593) ring of ATP. nih.gov The aminopropyl side chain could extend into the solvent-exposed region or a nearby sub-pocket, with the terminal amine group forming additional hydrogen bonds with polar residues. The N1-ethyl group would likely be oriented towards a hydrophobic pocket. nih.gov
Table 2: Predicted Interaction Types and Potential Interacting Residues for this compound in a Kinase Active Site
| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| Pyrazole Ring (N2 Atom) | Hydrogen Bond Acceptor | Hinge Region Backbone (e.g., Ala, Cys) | nih.govnih.gov |
| Amine Group (-NH2) | Hydrogen Bond Donor | Acidic/Polar Residues (e.g., Asp, Glu, Ser) | nih.gov |
| Pyrazole Ring (Surface) | Hydrophobic/π-π Stacking | Aromatic/Aliphatic Residues (e.g., Phe, Leu, Val) | researchgate.net |
This interactive table summarizes the likely binding interactions based on docking studies of analogous pyrazole-based kinase inhibitors.
Pharmacophore Modeling and Feature Identification
Pharmacophore modeling is a cornerstone of computational drug design, enabling the identification of essential three-dimensional chemical features responsible for a molecule's biological activity. For a compound such as this compound, this approach can elucidate the key interactions with its biological target, guiding the design of novel and more potent derivatives.
Structure-based pharmacophore modeling relies on the known three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, in complex with a ligand. This method allows for the direct identification of crucial interactions between the ligand and the amino acid residues in the binding pocket.
The process involves analyzing the protein-ligand complex to map out key interaction points. For a hypothetical complex of this compound, these features would likely include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. For instance, the primary amine group on the propanamine side chain could act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring could serve as hydrogen bond acceptors. The ethyl group and the pyrazole ring itself could engage in hydrophobic and aromatic interactions, respectively. nih.govacs.org
Table 1: Hypothetical Structure-Based Pharmacophoric Features for this compound
| Feature Type | Potential Origin in Compound | Potential Interacting Residue Type |
| Hydrogen Bond Donor (HBD) | Primary Amine (-NH2) | Aspartate, Glutamate, Carbonyl backbone |
| Hydrogen Bond Acceptor (HBA) | Pyrazole Nitrogens | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic (HY) | Ethyl Group, Propyl Chain | Leucine, Isoleucine, Valine, Alanine |
| Aromatic Ring (AR) | Pyrazole Ring | Phenylalanine, Tyrosine, Tryptophan |
In the absence of a known 3D structure for the biological target, ligand-based pharmacophore models can be generated. This approach derives a common set of chemical features from a series of active compounds. nih.govmdpi.com The fundamental assumption is that molecules with similar biological activity share common structural features that are responsible for their interaction with the target receptor.
To develop a ligand-based model for this compound, a dataset of structurally related pyrazole derivatives with a range of known biological activities would be required. These molecules would be conformationally analyzed and superimposed to identify the common spatial arrangement of pharmacophoric features. tandfonline.com For example, a 3D-QSAR based pharmacophore model for pyrazole derivatives with anti-tubercular activity was developed, resulting in a five-point model (AADHR) that included two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic, and one aromatic ring feature. nih.govresearchgate.net Another study on pyrazolo[1,5-a]pyridine (B1195680) analogues as PDE4 inhibitors also generated a five-point hypothesis (AHHRR) crucial for activity. nih.gov
The validity of the generated model is assessed by its ability to predict the activity of compounds in a test set and to distinguish active molecules from inactive ones. tandfonline.com
Table 2: Example of a Ligand-Based Pharmacophore Model (Hypothetical)
| Model Name | Pharmacophoric Features | R² (Training Set) | Q² (Test Set) |
| Hypo-Pyr-01 | 1 HBD, 2 HBA, 1 HY, 1 AR | 0.95 | 0.78 |
HBD: Hydrogen Bond Donor, HBA: Hydrogen Bond Acceptor, HY: Hydrophobic, AR: Aromatic Ring. R² and Q² are statistical metrics indicating the predictive power of the model.
Once a robust pharmacophore model is developed, it can be used as a 3D query to search large chemical databases, such as ZINC or ASINEX, for novel compounds that match the required features. This process, known as virtual screening, is a cost-effective method for identifying promising hit compounds for further development. nih.govtandfonline.com
The screening process filters compounds based on their ability to map onto the pharmacophore hypothesis. Hits are typically ranked by a fitness score, and further filtered based on criteria like drug-likeness (e.g., Lipinski's rule of five) and predicted activity. tandfonline.com For example, a pharmacophore model for anti-HIV-1 diarylaniline analogues was used to screen a database, leading to the identification of new potential leads. tandfonline.com Similarly, virtual screening based on a pyrazole-derived pharmacophore model was employed to discover new potential anti-tubercular agents. nih.gov
The identified hits can then be subjected to more computationally intensive studies, such as molecular docking, to predict their binding mode and affinity for the target protein before being synthesized and tested experimentally. nih.govresearchgate.net This integrated approach streamlines the drug discovery process, focusing resources on compounds with the highest probability of success.
Bioisosteric Replacement Strategies
Bioisosterism is a key strategy in medicinal chemistry for lead optimization. It involves the substitution of a functional group or moiety within a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. acs.orgsemanticscholar.org
The rational design of analogs for this compound through bioisosterism would involve systematically replacing different parts of the molecule. The objective could be to enhance potency, improve selectivity, alter metabolic stability, or reduce toxicity. frontiersin.org
For example, the ethyl group on the pyrazole nitrogen could be replaced with other small alkyl groups (e.g., methyl, propyl) or a cyclopropyl (B3062369) group to probe the size and conformational constraints of the corresponding binding pocket. The primary amine could be replaced with a hydroxyl group or a small amide to modify its hydrogen bonding capacity. A particularly common strategy is the replacement of a core heterocyclic ring. acs.orgdocumentsdelivered.com
Table 3: Potential Bioisosteric Replacements for this compound
| Original Moiety | Bioisosteric Replacement | Potential Rationale |
| Pyrazole Ring | Imidazole (B134444), Triazole, Thiazole, Isoxazole | Modulate electronics, H-bonding, metabolic stability acs.orgnih.gov |
| Ethyl Group | Cyclopropyl, Methoxy, Trifluoromethyl | Alter lipophilicity, conformation, metabolic stability |
| Primary Amine | Hydroxyl, Methylamine, Amide | Change hydrogen bonding properties, basicity |
| Propane Chain | Ether Linkage, Cyclobutane | Modify conformational flexibility and vector positioning |
The pyrazole ring is a "privileged structure" in medicinal chemistry, but its replacement with other heterocycles is a well-explored strategy for lead optimization. frontiersin.org In the development of cannabinoid-1 (CB1) receptor antagonists, the 1,5-diarylpyrazole core of Rimonabant was successfully replaced with bioisosteres such as thiazoles, triazoles, and imidazoles. acs.orgnih.gov These replacements yielded compounds that retained the desired antagonistic activity, demonstrating that these motifs could serve as effective pyrazole bioisosteres. acs.org
Similarly, in the optimization of the insecticide tyclopyrazoflor, a heterocyclic replacement strategy was applied to evaluate the importance of the pyrazole moiety on biological activity. acs.org The rationale for such replacements often involves fine-tuning the electronic and steric properties of the core scaffold. For instance, replacing the pyrazole with an imidazole or triazole can alter the position of hydrogen bond donors and acceptors, potentially leading to improved interactions with the target protein. acs.orgresearchgate.net These studies underscore the value of exploring diverse heterocyclic motifs to optimize the properties of pyrazole-based lead compounds. researchgate.net
Applications in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Molecules
The dual functionality of 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, characterized by the nucleophilic primary amine and the modifiable pyrazole (B372694) core, positions it as a highly adaptable precursor for the synthesis of more intricate molecules. The amine group provides a reactive handle for a multitude of chemical transformations, including but not limited to amidation, alkylation, and the formation of imines and sulfonamides. These reactions allow for the straightforward introduction of a wide array of functional groups and molecular fragments, thereby enabling the systematic construction of diverse chemical libraries.
The pyrazole ring itself, while relatively stable, offers sites for further functionalization. For instance, electrophilic substitution reactions could potentially be directed to the carbon atoms of the pyrazole ring, although the existing substituents would influence the regioselectivity of such transformations. Moreover, the N-ethyl group could, in principle, be modified or cleaved under specific conditions, offering another avenue for structural diversification. This inherent reactivity makes the compound a valuable starting material for creating complex molecules with tailored properties.
A hypothetical synthetic application could involve the acylation of the primary amine with a bifunctional reagent, followed by an intramolecular cyclization reaction involving the pyrazole ring, leading to the formation of novel fused heterocyclic systems. The specific outcomes of such reactions would be dictated by the nature of the acylating agent and the reaction conditions employed.
Role as a Key Intermediate in Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step from three or more starting materials. nih.gov The structure of this compound makes it an ideal candidate for participation in various MCRs. The primary amine can act as a nucleophilic component in well-established MCRs such as the Ugi, Passerini, and Mannich reactions.
For example, in a Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative incorporating the pyrazolyl moiety. The diversity of the final products could be readily achieved by varying the other three components of the reaction.
The successful integration of this pyrazolyl amine into MCRs would provide rapid access to libraries of complex molecules. These libraries could then be screened for various applications, leveraging the inherent structural diversity afforded by the MCR approach. The efficiency and convergence of MCRs make this a particularly attractive strategy for the exploration of new chemical space. mdpi.com
Design of New Synthetic Pathways Incorporating Pyrazolyl Amine Substructures
The unique structural features of this compound can inspire the design of entirely new synthetic pathways. The development of novel synthetic methodologies centered around this pyrazolyl amine substructure could lead to the discovery of unprecedented chemical transformations and the creation of novel molecular scaffolds.
One potential area of exploration is the development of domino or cascade reactions initiated by the amine functionality. For instance, a reaction could be designed where an initial transformation at the amine group triggers a subsequent series of intramolecular reactions, leading to the formation of a complex polycyclic system in a single operation. The pyrazole ring could play a crucial role in these cascades, either by participating directly in the cyclization steps or by influencing the stereochemical outcome of the reactions.
Furthermore, the pyrazolyl amine could serve as a ligand in transition metal catalysis. The nitrogen atoms of the pyrazole ring and the primary amine could coordinate to a metal center, creating a chiral environment for asymmetric catalysis. The development of such catalysts would represent a significant advancement in the field of organic synthesis.
While the full synthetic potential of this compound is yet to be fully realized, its structural attributes strongly suggest a promising future in the realm of advanced organic synthesis. Further research into the reactivity and applications of this compound is warranted and is anticipated to unveil a wealth of new and exciting chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
